[2-(Benzyloxy)ethyl]boronic acid
Description
[2-(Benzyloxy)ethyl]boronic acid is a boronic acid derivative characterized by a boron atom attached to an ethyl group substituted with a benzyloxy (-OCH₂C₆H₅) moiety. This structure combines the reactivity of boronic acids—widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation—with the steric and electronic effects imparted by the benzyloxyethyl group.
Properties
IUPAC Name |
2-phenylmethoxyethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVICMYMOCJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCOCC1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)ethyl]boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 2-(benzyloxy)ethyl alkene with diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) solvent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar hydroboration-oxidation techniques but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)ethyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be replaced by other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) and bases like sodium hydroxide (NaOH).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
[2-(Benzyloxy)ethyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)ethyl]boronic acid in various reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols, making it useful in molecular recognition and sensing applications .
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Alkyl Boronic Acids : Arylboronic acids (e.g., 2-(Benzyloxy)phenylboronic acid) exhibit greater stability compared to alkyl derivatives like this compound due to resonance stabilization of the boron atom in aromatic systems .
- Substituent Effects : The para-substituted (4-(Benzyloxy)phenyl)boronic acid shows higher thermal stability than ortho-substituted analogs due to reduced steric hindrance .
Stability and Reactivity
Boronic acids are prone to protodeboronation and oxidation, but stability can be enhanced through structural modifications:
- Steric Protection : Pinanediol and tetraethylethylene glycol esters (e.g., RB(Epin)) stabilize boronic acids by shielding the boron atom . However, this compound lacks such protection, making it less stable than esterified analogs.
- Electronic Effects : The electron-donating benzyloxy group in this compound may slightly enhance its stability compared to unsubstituted alkylboronic acids by reducing electrophilicity at the boron center.
Reactivity in Cross-Coupling :
- Suzuki-Miyaura reactions involving benzyloxy-substituted phenylboronic acids (e.g., 2-(Benzyloxy)phenylboronic acid) proceed efficiently with aryl halides, yielding biaryl products in >80% yields under palladium catalysis .
- Alkylboronic acids like this compound are less commonly used in cross-coupling due to slower transmetallation kinetics .
Q & A
What are the key challenges in synthesizing [2-(Benzyloxy)ethyl]boronic acid, and how can reaction conditions be optimized to improve yield?
Synthesis of benzyloxy-substituted boronic acids often faces challenges such as low selectivity, multi-step processes, and boroxine formation during purification . To optimize yields:
- Protection-Deprotection Strategies : Use temporary protecting groups for the benzyloxy moiety to prevent side reactions.
- Temperature Control : Maintain reaction temperatures below 60°C to minimize boroxine formation.
- Catalyst Selection : Employ palladium-based catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps to enhance regioselectivity .
How can silica gel-induced degradation during purification of this compound be mitigated?
Boronic acids often bind irreversibly to silica gel due to their Lewis acidity. Alternative purification methods include:
- Solvent Recrystallization : Use mixtures of hexane/ethyl acetate or dichloromethane/methanol to isolate the compound.
- Ion-Exchange Chromatography : Employ weakly acidic resins to retain impurities while eluting the target compound .
What advanced structural characterization techniques are recommended for analyzing this compound?
- X-Ray Crystallography : Resolve the compound’s supramolecular structure, particularly hydrogen-bonding networks involving the boronic acid group .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, B–O···H) to understand packing motifs .
- Solid-State NMR : Use ¹¹B NMR to assess boron coordination geometry and hydration states.
How does fluorination of the benzyloxy moiety impact the reactivity of this compound in cross-coupling reactions?
Fluorinated derivatives (e.g., 2-benzyloxy-4-fluorophenylboronic acid) exhibit enhanced electrophilicity due to electron-withdrawing effects, improving Suzuki-Miyaura coupling efficiency with aryl halides . However, steric hindrance from bulkier substituents may reduce reaction rates.
What role does this compound play in designing supramolecular sensors for hydroxyl-containing analytes?
The boronic acid group forms reversible covalent bonds with diols (e.g., sugars), making it useful in:
- Glucose Sensors : Integrate into fluorescent probes for real-time monitoring of glucose levels .
- Polymer-Based Receptors : Co-polymerize with acrylamide to create hydrogels for selective saccharide binding .
How can contradictory data on the stability of this compound under aqueous conditions be resolved?
Conflicting stability reports may arise from varying pH or hydration states. Methodological recommendations:
- pH Control : Stabilize the compound in mildly acidic buffers (pH 4–6) to prevent hydrolysis.
- Karl Fischer Titration : Quantify water content in solvents to assess hydration-induced degradation .
What mechanistic insights support the use of this compound as an enzyme inhibitor?
Boronic acids mimic transition states in enzymatic reactions. For example:
- Serine Protease Inhibition : The boronic acid group forms a tetrahedral adduct with the active-site serine, blocking substrate access .
- Hormone-Sensitive Lipase (HSL) Inhibition : Modify the benzyloxy side chain to enhance binding affinity and selectivity .
How do structural modifications of the benzyloxy group influence the compound’s pharmacokinetic properties?
- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to improve membrane permeability .
- Metabolic Stability : Replace benzyloxy with bioisosteres (e.g., pyridyloxy) to reduce CYP450-mediated oxidation .
What analytical methods are critical for quantifying trace impurities in this compound?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate boroxines and unreacted precursors .
- ICP-OES : Detect heavy metal residues (e.g., Pd, Ni) from catalytic steps with detection limits <1 ppm .
How can computational modeling guide the design of this compound derivatives for targeted applications?
- DFT Calculations : Predict bond dissociation energies (BDEs) to optimize cross-coupling reactivity .
- Molecular Docking : Screen derivatives against protein targets (e.g., HSL) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
